molecular formula C19H21NO3 B1324792 3-Methoxy-4'-morpholinomethyl benzophenone CAS No. 898769-70-5

3-Methoxy-4'-morpholinomethyl benzophenone

Cat. No.: B1324792
CAS No.: 898769-70-5
M. Wt: 311.4 g/mol
InChI Key: DNLCAWGUXUDRSG-UHFFFAOYSA-N
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Description

3-Methoxy-4’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a methoxy group at the 3-position and a morpholinomethyl group at the 4’-position of the benzophenone structure. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4’-morpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy group replaces a halogen atom on the benzene ring.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react to form the final product.

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-4’-morpholinomethyl benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives or other substituted benzophenones.

Scientific Research Applications

3-Methoxy-4’-morpholinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of UV-curable coatings, inks, and adhesives

Mechanism of Action

The mechanism of action of 3-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species, which can induce cellular damage or initiate polymerization reactions. The morpholinomethyl group enhances its solubility and reactivity, making it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the morpholinomethyl group, making it less soluble and reactive.

    2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, which alters its photochemical properties.

    4-Methylbenzophenone: Has a methyl group instead of a methoxy group, affecting its reactivity and applications

Uniqueness

3-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of both methoxy and morpholinomethyl groups, which confer enhanced solubility, reactivity, and versatility in various applications. Its ability to act as a photoinitiator and photosensitizer makes it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLCAWGUXUDRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642619
Record name (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-70-5
Record name (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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